Friedel-Crafts Acetylation Yield and Regiochemistry: 7-Acetyl-7H-benzo[c]phenothiazine vs. Benzo[a] and Benzo[b] Isomers
When subjected to Friedel-Crafts acetylation (acetyl chloride, AlCl₃, CS₂), the three N-acetyl-benzophenothiazine isomers give distinctly different products and yields. 7-Acetyl-7H-benzo[c]phenothiazine acetylates exclusively at the 5-position to give 5,7-diacetylbenzo[c]phenothiazine in 66% isolated yield. In contrast, 12-acetyl-12H-benzo[b]phenothiazine acetylates at the 10-position in 71–77% yield, while 12-acetyl-12H-benzo[a]phenothiazine produces a diacetyl derivative in only 52% yield [1]. The benzo[c] system thus offers an intermediate yield with unambiguous mono-acylation regiochemistry at the 5-position, whereas the benzo[a] system gives the lowest yield and the benzo[b] system, though higher-yielding, directs to a topologically distinct position.
| Evidence Dimension | Friedel-Crafts acetylation: position of ring acylation and isolated yield |
|---|---|
| Target Compound Data | 5-position; 66% yield (5,7-diacetylbenzo[c]phenothiazine) |
| Comparator Or Baseline | Benzo[a] isomer: 52% yield (diacetyl derivative); Benzo[b] isomer: 10-position, 71–77% yield |
| Quantified Difference | Benzo[c] yield is 14 percentage points higher than benzo[a]; benzo[c] regiochemistry (5-position) is distinct from benzo[b] (10-position) |
| Conditions | Friedel-Crafts acetylation with acetyl chloride, anhydrous AlCl₃, carbon disulfide solvent |
Why This Matters
For synthetic chemists using 7-acetyl-7H-benzo(c)phenothiazine as a building block for further functionalization, the predictable 5-position regiochemistry and intermediate yield provide a defined entry point that cannot be replicated by simply substituting the benzo[a] or benzo[b] isomer.
- [1] Jackson, T. G.; Shirley, D. A. The Friedel-Crafts Acetylation and Chloroacetylation of the Benzophenothiazines. J. Org. Chem. 1967, 32 (4), 1190–1194. View Source
